Bivalirudin Trifluoroacetate
説明
The compound with the molecular formula Bivalirudin Trifluoroacetate This compound . It is a synthetic peptide that acts as a direct thrombin inhibitor. This compound is primarily used as an anticoagulant in medical settings, particularly during percutaneous coronary interventions and in patients with heparin-induced thrombocytopenia .
準備方法
Synthetic Routes and Reaction Conditions
Bivalirudin trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
Bivalirudin trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in Bivalirudin can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Shorter peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
科学的研究の応用
Bivalirudin trifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in studies involving blood coagulation and thrombin inhibition.
Medicine: Investigated for its potential in treating thrombotic disorders and as an alternative to heparin in patients with heparin-induced thrombocytopenia.
Industry: Utilized in the development of anticoagulant therapies and as a reference standard in pharmaceutical research
作用機序
Bivalirudin trifluoroacetate exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. It binds to both the active site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This dual binding mechanism makes Bivalirudin a potent and specific thrombin inhibitor .
類似化合物との比較
Similar Compounds
Hirudin: A naturally occurring thrombin inhibitor found in the saliva of medicinal leeches.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Uniqueness
Bivalirudin trifluoroacetate is unique due to its reversible binding to thrombin and its synthetic origin, which allows for precise control over its structure and function. Unlike Hirudin, which is derived from natural sources, Bivalirudin can be produced consistently in large quantities. Additionally, its dual binding mechanism provides a high degree of specificity and potency .
生物活性
Bivalirudin trifluoroacetate is a synthetic peptide anticoagulant that acts as a direct thrombin inhibitor, primarily used in the context of percutaneous coronary interventions (PCI). This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.
Bivalirudin directly inhibits thrombin by binding to both the catalytic site and the anion-binding exosite. Thrombin plays a crucial role in hemostasis by converting fibrinogen to fibrin and activating several coagulation factors. The reversible binding of bivalirudin allows for a controlled anticoagulant effect, which is particularly beneficial during surgical procedures such as angioplasty .
Pharmacodynamics
The pharmacodynamic properties of bivalirudin indicate a dose-dependent anticoagulant effect. Key parameters include:
- Activated Clotting Time (ACT) : Significant prolongation observed with increasing doses.
- Activated Partial Thromboplastin Time (aPTT) : Dose-dependent increases were noted, indicating enhanced anticoagulation.
- Prothrombin Time (PT) and Thrombin Time (TT) : Both metrics also showed significant prolongation following administration .
The immediate anticoagulant effect is evident upon intravenous administration, with coagulation times returning to baseline approximately one hour post-discontinuation of the drug .
Pharmacokinetics
Bivalirudin exhibits linear pharmacokinetics following intravenous administration. Studies have shown that:
- The mean steady-state concentration correlates positively with the administered dose.
- The drug has a relatively short half-life, necessitating continuous infusion during procedures .
Clinical Efficacy
Bivalirudin has been extensively studied in clinical trials, particularly in patients undergoing PCI for unstable angina. Key findings from major studies include:
- Bivalirudin Angioplasty Trial (BAT) : In this trial involving 4312 patients, bivalirudin was compared to heparin. Although not statistically superior in reducing major adverse cardiovascular events (MACE), bivalirudin demonstrated lower rates of bleeding complications (3.8% vs. 9.8% for heparin, P < 0.001) and similar rates of death and myocardial infarction .
Endpoint | Bivalirudin (n=2161) | Heparin (n=2151) |
---|---|---|
Primary endpoint | 7.9% | 9.3% |
Death | 0.2% | 0.2% |
Myocardial Infarction | 3.3% | 4.2% |
- ARMYDA-7 BIVALVE Study : This study focused on high-risk patients and found that bivalirudin resulted in similar MACE rates but significantly lower bleeding rates compared to heparin at both 30-day and one-year follow-ups .
Safety Profile
The safety profile of bivalirudin is generally favorable, with major bleeding events significantly lower than those observed with heparin. Common adverse effects include:
- Cardiovascular events such as hypotension and bradycardia.
- Gastrointestinal disturbances like nausea and vomiting.
In clinical studies, adverse reactions occurring in more than 5% of patients included:
Adverse Event | Bivalirudin (%) | Heparin (%) |
---|---|---|
Hypotension | 12 | 17 |
Nausea | 15 | 16 |
Back pain | 42 | 44 |
Case Studies and Research Findings
Several case studies reinforce the efficacy and safety of bivalirudin:
- Comparison with Heparin : A meta-analysis involving over 35,000 patients indicated that bivalirudin not only reduced the composite outcomes of death and myocardial infarction but also minimized major bleeding incidents compared to unfractionated heparin (UFH) .
- Post-Infarction Angina : In patients with post-infarction angina, bivalirudin showed a significant reduction in primary endpoint occurrences compared to heparin, highlighting its potential benefits in specific patient populations .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMGVTLNJMKP-GRDNZSJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H139F3N24O35 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。